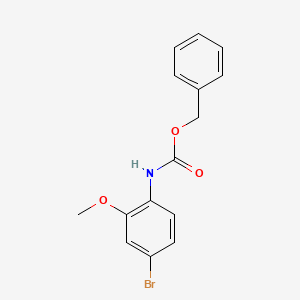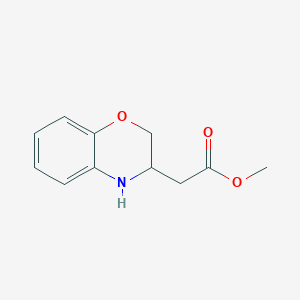
methyl 3,4-dihydro-2H-1,4-benzoxazin-3-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds that consist of a benzene ring fused with an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate typically involves the reaction of aromatic primary amines with formaldehyde and 4-hydroxy acetophenone in methanol. The reaction mixture is refluxed for a specified period, followed by cooling and crystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoxazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and substituted benzoxazines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mécanisme D'action
The mechanism of action of methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of human topoisomerase I, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA processes, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate include:
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-2-yl)acetate
- Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate
- 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Uniqueness
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit human topoisomerase I sets it apart from other similar compounds, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)6-8-7-15-10-5-3-2-4-9(10)12-8/h2-5,8,12H,6-7H2,1H3 |
Clé InChI |
JHWQFCKFDBQXGE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1COC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


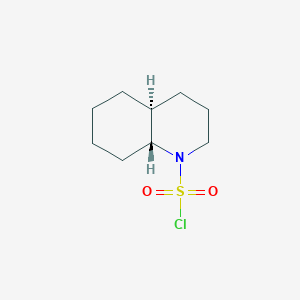
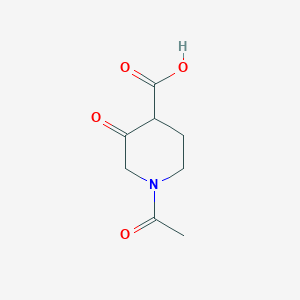
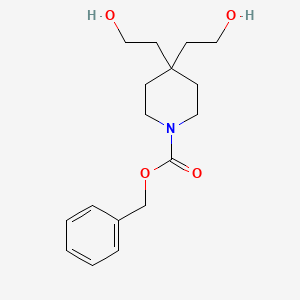

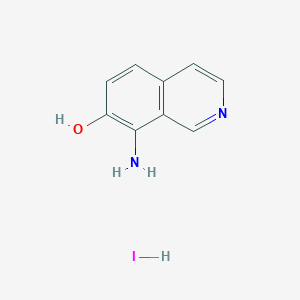
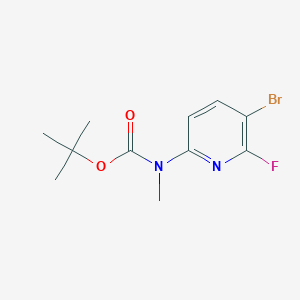
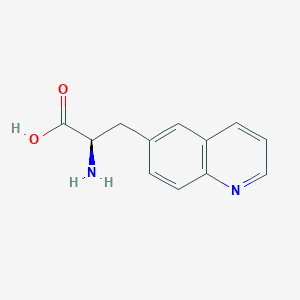

![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
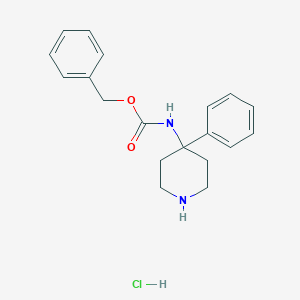
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
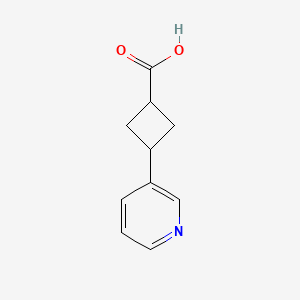
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)
